
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
作用机制
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is its potent anticancer activity. This makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to its use in lab experiments. For example, it has been reported to have poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide. One of the most important areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action and the molecular targets of the compound. This may help to optimize its therapeutic potential and reduce any potential side effects. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide in humans.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-4-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-cyano-4-(2-thiophen-2-ylsulfanyl)pyridine in the presence of a base such as triethylamine to yield the final product.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS2/c17-12-9-10(5-6-13(12)18)20-15(21)11-3-1-7-19-16(11)23-14-4-2-8-22-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPBSSFSKISPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

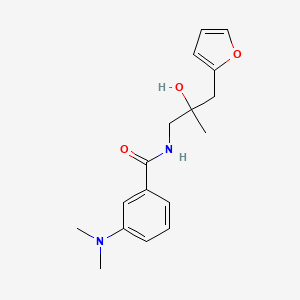
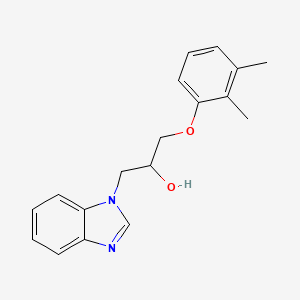


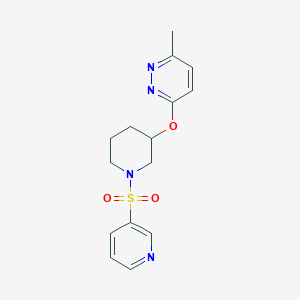

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
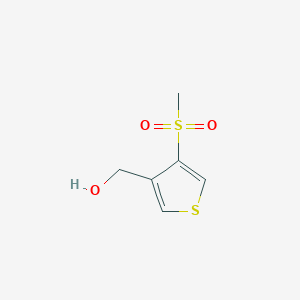
![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)
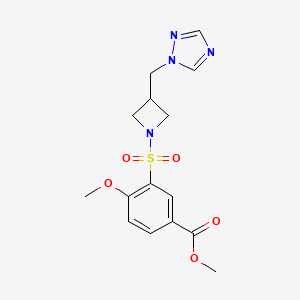
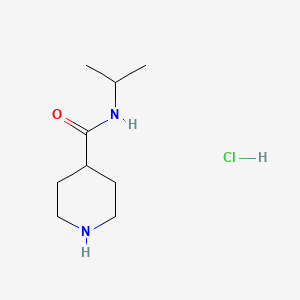
![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)